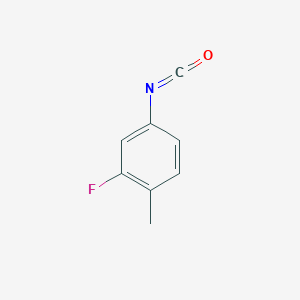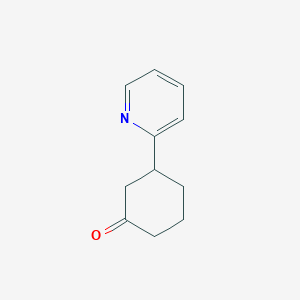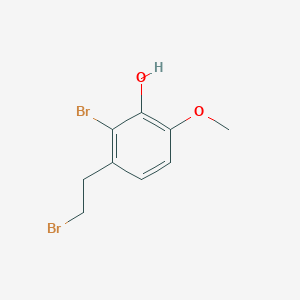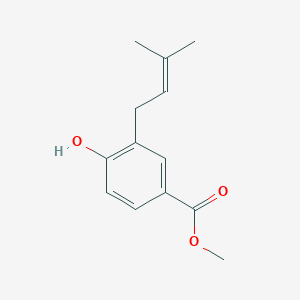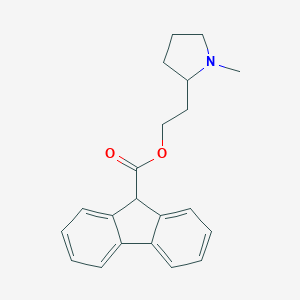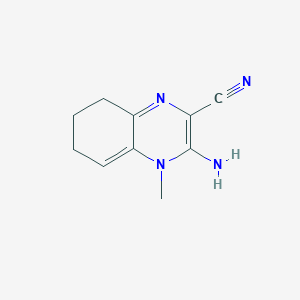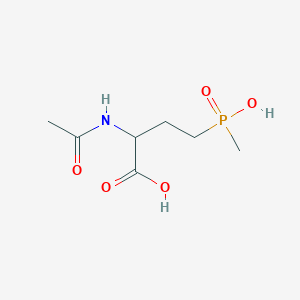
N-乙酰膦丝氨酸
描述
what is 'N-acetylphosphinothricin'? N-acetylphosphinothricin (NAP) is a synthetic compound that is used as a herbicide and as a selective agent in plant genetic engineering. It acts as an inhibitor of the enzyme glutamine synthetase, which is essential for the production of glutamine, an amino acid that is necessary for plant growth. the use of 'N-acetylphosphinothricin' N-acetylphosphinothricin is a herbicide used to control the growth of weeds in agricultural fields. It works by inhibiting the production of an enzyme essential for the formation of an essential amino acid in plants. This causes the plant to die due to starvation. It is most commonly used to control the growth of grasses and broadleaf weeds in corn, sorghum, and other crops. the chemistry of 'N-acetylphosphinothricin' N-acetylphosphinothricin (NAPT) is an antibiotic used to control weeds in crops. It is a derivative of the natural compound phosphinothricin (PPT), which is produced by the bacterium Streptomyces viridochromogenes. NAPT works by inhibiting the enzyme glutamine synthetase, which is essential for the formation of glutamine, an amino acid that is important for plant growth. As a result, NAPT prevents the formation of glutamine and stops the growth of weeds. NAPT is also used as a herbicide in some countries, and it has been shown to be effective against a wide range of weeds. the biochemical/physical effects of 'N-acetylphosphinothricin' N-Acetylphosphinothricin (NAP) is an herbicide used to control certain weeds. It works by inhibiting the enzyme glutamine synthetase, which is responsible for the production of glutamine, an amino acid. This leads to a decrease in the production of proteins and other compounds, resulting in the death of the plant. NAP also has been shown to affect the production of certain enzymes in bacteria and fungi, which can lead to a decrease in their growth and activity. NAP has also been found to cause oxidative damage to cells, leading to cell death. the benefits of 'N-acetylphosphinothricin' N-acetylphosphinothricin (NAP) is an herbicide that has been used to control weeds in agricultural crops. It has several benefits, including: 1. NAP is effective at controlling a wide range of weeds, including both annual and perennial species. 2. NAP is non-selective, meaning it will kill both broadleaf and grassy weeds. 3. NAP is relatively safe to use, with minimal risk of environmental contamination. 4. NAP is cost-effective, making it a viable option for farmers with limited budgets. 5. NAP is easy to apply, requiring minimal equipment and labor. 6. NAP breaks down quickly in the environment, reducing the risk of long-term contamination. the related research of 'N-acetylphosphinothricin' 1. The Metabolic Pathway of N-Acetylphosphinothricin in Maize: A Review. 2. Biosynthesis of N-Acetylphosphinothricin in Transgenic Plants. 3. The Effects of N-Acetylphosphinothricin on Plant Growth and Development. 4. Molecular Mechanisms of N-Acetylphosphinothricin Resistance in Plants. 5. Applications of N-Acetylphosphinothricin in Weed Control. 6. Potential Uses of N-Acetylphosphinothricin in Crop Protection. 7. The Role of N-Acetylphosphinothricin in Plant Stress Response. 8. The Use of N-Acetylphosphinothricin in Plant Breeding and Genetic Engineering. 9. The Potential Impact of N-Acetylphosphinothricin on Human Health.
科学研究应用
Specific Scientific Field
The specific scientific field is Agricultural Biotechnology .
Comprehensive and Detailed Summary of the Application
N-acetylphosphinothricin has been used in the development of glufosinate-resistant rice. The resistance to glufosinate, a nonselective herbicide, allows for more effective weed control in rice fields without damaging the crop .
Detailed Description of the Methods of Application or Experimental Procedures
A novel phosphinothricin N-acetyltransferase (RePAT) gene was transferred into a japonica rice variety Zhonghua11. This resulted in a large number of independent T0 transgenic plants, most of which grew normally under high-concentration glufosinate treatment .
Thorough Summary of the Results or Outcomes Obtained
The transgenic plants with one intact RePAT expression cassette integrated into the intergenic region were selected. The agronomic performances of their T2 progenies were investigated, and the results suggested that the expression of RePAT had no adverse effect on the agronomic performance . Definite glufosinate resistance of the selected transgenic plants was further confirmed to be related to the expression of RePAT by assay on the medium and qRT-PCR . The inheritance and expression of RePAT in two transgenic plants were confirmed to be stable . Finally, the two-year field assay of glufosinate resistance suggested that the agronomic performance of the transgenic plant (PAT11) was not affected by high dosage of glufosinate (5000 g/ha) .
Enzyme Research
Specific Scientific Field
The specific scientific field is Enzyme Research .
Comprehensive and Detailed Summary of the Application
N-acetylphosphinothricin is a substrate for the enzyme phosphinothricin acetyltransferase (PAT). This enzyme catalyzes the reaction between acetyl-CoA and phosphinothricin to produce CoA and N-acetylphosphinothricin .
Detailed Description of the Methods of Application or Experimental Procedures
The enzyme PAT is studied in vitro using N-acetylphosphinothricin as a substrate. The reaction is monitored by measuring the production of CoA and N-acetylphosphinothricin .
Thorough Summary of the Results or Outcomes Obtained
The study of this enzyme and its reaction with N-acetylphosphinothricin has provided insights into the mechanism of action of the enzyme and its role in the metabolism of phosphinothricin .
Antibiotic Production
Specific Scientific Field
The specific scientific field is Microbiology and Antibiotic Production .
Comprehensive and Detailed Summary of the Application
N-acetylphosphinothricin is involved in the biosynthesis of phosphinothricin tripeptide (PTT), a compound with antibiotic properties, produced by certain strains of Streptomyces .
Detailed Description of the Methods of Application or Experimental Procedures
The biosynthesis of PTT involves a series of enzymatic reactions, one of which uses N-acetylphosphinothricin as a substrate. The genes involved in this biosynthetic pathway have been cloned and expressed in a heterologous host, Streptomyces lividans .
Thorough Summary of the Results or Outcomes Obtained
The successful expression of the PTT biosynthetic gene cluster in a heterologous host has allowed for the production of PTT in a controlled laboratory setting. This has facilitated further studies on the properties and potential applications of this antibiotic .
属性
IUPAC Name |
2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVQOWUYAAWBCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873633 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylphosphinothricin | |
CAS RN |
73634-73-8 | |
| Record name | Glufosinate-N-acetyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)
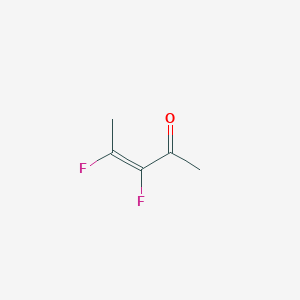
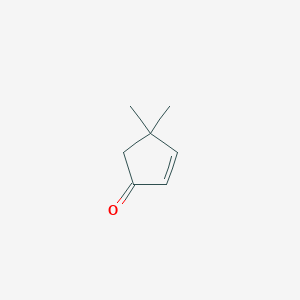
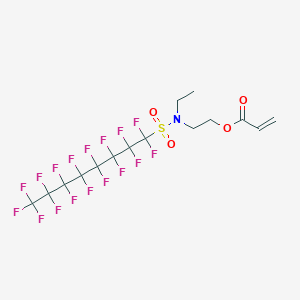
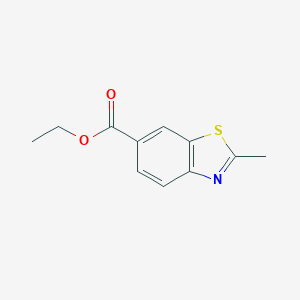
![N,N,2,6-tetramethyl-4-[(1-oxidopyridin-1-ium-4-yl)diazenyl]aniline](/img/structure/B10437.png)
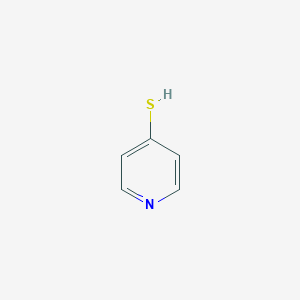
![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)
